1-(2,4-Dinitrophenyl)pyrimidine-2,4-dione
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Overview
Description
1-(2,4-Dinitrophenyl)pyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)pyrimidine-2,4-dione typically involves the reaction of 2,4-dinitrophenylhydrazine with pyrimidine-2,4-dione derivatives. The reaction is often carried out in a solvent such as 1,4-dioxane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dinitrophenyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide in methanol can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).
Major Products:
Substitution: Products with various substituents replacing the nitro groups.
Reduction: Corresponding amines.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing inhibitors of enzymes such as PARP-1, which are involved in DNA repair mechanisms.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: Its derivatives have been studied for their cytotoxic effects against various cancer cell lines.
Mechanism of Action
The mechanism by which 1-(2,4-Dinitrophenyl)pyrimidine-2,4-dione exerts its effects is primarily through its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like PARP-1 by binding to their active sites, thereby interfering with their normal function in DNA repair.
Pathways Involved: The inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.
Comparison with Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share a similar core structure but differ in their substituents and have been studied for their antitumor activity.
Barbituric Acid Derivatives: These compounds also contain a pyrimidine ring and have a wide range of pharmacological activities, including anticonvulsant and anticancer properties.
Uniqueness: 1-(2,4-Dinitrophenyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain applications, such as enzyme inhibition and materials science.
Properties
CAS No. |
903572-19-0 |
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Molecular Formula |
C10H6N4O6 |
Molecular Weight |
278.18 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H6N4O6/c15-9-3-4-12(10(16)11-9)7-2-1-6(13(17)18)5-8(7)14(19)20/h1-5H,(H,11,15,16) |
InChI Key |
WYMRBAZBHOSFJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=CC(=O)NC2=O |
Origin of Product |
United States |
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